N-Desethyloxybutynin is classified under the category of antimuscarinic agents, which function by blocking the action of acetylcholine on muscarinic receptors in the bladder. It is derived from oxybutynin through metabolic processes in the liver, where it undergoes deethylation. This compound can be found in various biological matrices, including human plasma and urine, where its levels can be indicative of oxybutynin metabolism and efficacy .
The synthesis of N-desethyloxybutynin can be achieved through several methods, primarily focusing on the metabolic conversion of oxybutynin. Analytical techniques such as liquid-phase microextraction followed by high-performance liquid chromatography (HPLC) have been employed to study its formation and quantify its presence in biological samples .
In laboratory settings, N-desethyloxybutynin can be synthesized via enzymatic reactions using liver microsomes or through chemical methods that mimic metabolic pathways. For instance, studies have demonstrated enantioselective biotransformation using rat liver microsomal fractions, highlighting the compound's formation under specific conditions .
N-Desethyloxybutynin has a molecular formula of C_18H_23NO_2 and a molecular weight of approximately 287.38 g/mol. Its structure features a cyclohexyl group attached to a hydroxyl group and an ether linkage, which is essential for its pharmacological activity.
The compound's structural data can be represented as follows:
This structure allows for interaction with muscarinic receptors, contributing to its therapeutic effects.
N-Desethyloxybutynin is primarily formed through the deethylation of oxybutynin. This reaction involves the removal of an ethyl group from the oxybutynin molecule, typically catalyzed by cytochrome P450 enzymes in the liver.
The metabolic pathway can be summarized as follows:
This reaction is significant as it influences the pharmacokinetics of oxybutynin, affecting both its efficacy and safety profile.
N-Desethyloxybutynin acts by inhibiting muscarinic receptors in the bladder, leading to decreased bladder contractions and increased bladder capacity. This mechanism is similar to that of oxybutynin but may differ slightly in potency and duration of action due to its unique structural properties.
The mechanism involves:
These properties are crucial for formulation development and understanding how N-desethyloxybutynin behaves in biological systems.
N-Desethyloxybutynin is primarily studied for its role as a metabolite of oxybutynin in pharmacokinetic studies. Its analysis helps in understanding drug metabolism, efficacy, and safety profiles. Moreover, it serves as a biomarker for monitoring therapeutic drug levels in clinical settings.
N-Desethyloxybutynin (DEO) is the primary pharmacologically active metabolite of the antimuscarinic drug oxybutynin. This biotransformation occurs via cytochrome P450 (CYP)-mediated N-deethylation, where oxybutynin undergoes oxidative cleavage of its diethylamino group. The reaction proceeds through an unstable hydroxy intermediate that decomposes to yield DEO and acetaldehyde. This metabolic step dominates oxybutynin’s first-pass metabolism, resulting in significantly higher systemic exposure to DEO compared to the parent drug after oral administration. Plasma concentrations of DEO exceed those of oxybutynin by 4- to 10-fold in humans following oral dosing, though this ratio differs substantially between administration routes due to presystemic metabolism avoidance [7] [10].
Table 1: Kinetic Parameters of Oxybutynin N-Deethylation
Enzyme System | Km (μM) | Vmax (nmol/mg/h) | Catalytic Efficiency (Vmax/Km) |
---|---|---|---|
Human Liver Microsomes | 16.5 ± 5.2 | 76.8 ± 3.7 | 4.65 |
Recombinant CYP3A4 | 32.1 | 12.4 | 0.39 |
Recombinant CYP3A5 | 28.7 | 18.9 | 0.66 |
Data derived from human liver microsomes and recombinant enzyme systems [2] [4] [5]
The N-deethylation of oxybutynin is specifically catalyzed by CYP3A isoforms, with negligible contribution from other CYP enzymes:
CYP3A4/3A5 Dominance: In vitro studies using recombinant human CYP enzymes demonstrate that only CYP3A4 and CYP3A5 exhibit significant N-deethylation activity. CYP2D6, CYP2C8, CYP2B6, and CYP2E1 show no detectable activity [2] [5]. Inhibition studies confirm this specificity, as ketoconazole (a potent CYP3A inhibitor) suppresses >90% of DEO formation in human liver microsomes (IC₅₀ = 4.5 μM), whereas quinidine (CYP2D6 inhibitor) and anti-CYP2C antibodies cause no inhibition [4] [5].
Biochemical Characteristics: CYP3A5 exhibits approximately 1.5-fold higher catalytic efficiency than CYP3A4 due to a lower Km and higher Vmax. This suggests genetic polymorphisms affecting CYP3A5 expression may influence DEO generation rates [4].
Enantioselective Metabolism: The biotransformation displays stereoselectivity. After oral racemic oxybutynin administration, the AUC ratio (S-DEO:R-DEO) is 1.2, indicating preferential formation of S-DEO. This stereoselectivity reverses with transdermal administration (AUC S-DEO:R-DEO = 0.8), highlighting route-dependent enzymatic handling [6] [7].
Significant species-specific differences exist in oxybutynin metabolism, affecting DEO generation:
Comparative Metabolic Profiles: Rat liver microsomes produce DEO at rates comparable to humans but generate unique metabolites not observed in humans, including hydroxylated derivatives on the cyclohexyl ring. Conversely, human metabolism emphasizes N-deethylation as the dominant pathway [1] [3].
In Vivo Metabolite Ratios: After oral oxybutynin administration, rats exhibit a plasma DEO:oxybutynin ratio of 1.5:1, markedly lower than the 6:1 ratio in humans. This suggests reduced first-pass N-deethylation efficiency or alternative metabolic shunts in rodents [1].
Extrahepatic Metabolism: Human intestinal CYP3A contributes significantly to presystemic oxybutynin metabolism, explaining the higher DEO exposure after oral versus transdermal dosing. This enteric metabolism is minimal in rats, which rely predominantly on hepatic clearance [7] [8].
Table 2: Interspecies Variability in Oxybutynin Metabolism
Parameter | Human | Rat |
---|---|---|
Primary Metabolic Pathway | CYP3A-mediated N-deethylation | N-deethylation + Cyclohexyl hydroxylation |
Plasma DEO:Parent Ratio (Oral) | 6:1 | 1.5:1 |
Enteric First-Pass Contribution | High (CYP3A4/5 in gut) | Low |
Unique Metabolites | None | Hydroxylated cyclohexyl derivatives |
Data synthesized from in vitro and in vivo studies [1] [3] [7]
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7